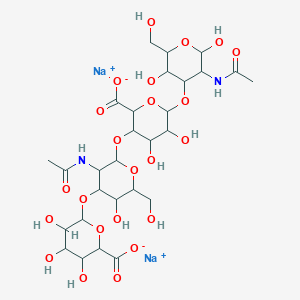

Chondroitin Sodium Salt

Description

Properties

IUPAC Name |

disodium;6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIUBKBHEGKTJL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N2Na2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Diversity and Determinants of Chondroitin Sulfate Function

Monosaccharide Composition and Glycosidic Linkages in Chondroitin (B13769445) Sulfate (B86663) Chains

The fundamental backbone of a chondroitin sulfate chain is a repeating disaccharide unit. nih.gov This basic unit consists of two specific monosaccharides linked together: D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). wikipedia.orgresearchgate.net These units are connected through alternating β1-3 and β1-4 glycosidic bonds. youtube.comgsea-msigdb.org The entire chondroitin sulfate chain is typically attached to a core protein, forming a larger molecule called a proteoglycan. wikipedia.orgresearchgate.net This attachment occurs at specific serine residues on the protein via a tetrasaccharide linkage region composed of xylose, two galactose molecules, and a glucuronic acid. wikipedia.orgmdpi.com

N-acetylgalactosamine (GalNAc) Residues

N-acetylgalactosamine (GalNAc) is a critical monosaccharide component of the repeating disaccharide unit in chondroitin sulfate. wikipedia.orgfrontiersin.org It is an amino sugar, a derivative of galactose. The presence and modification of GalNAc residues are central to the structure and function of chondroitin sulfate. The initiation of the chondroitin sulfate chain itself involves the transfer of a GalNAc residue to the non-reducing end of the linkage tetrasaccharide. oup.com

The GalNAc residues are primary sites for sulfation, a key modification that introduces significant structural and functional diversity to the chondroitin sulfate chain. youtube.comnih.gov This sulfation most commonly occurs at the carbon-4 (C4) and/or carbon-6 (C6) positions of the GalNAc molecule. nih.govnih.gov The specific pattern of sulfation on the GalNAc residues creates different types of chondroitin sulfate, such as chondroitin-4-sulfate (also known as chondroitin sulfate A) and chondroitin-6-sulfate (chondroitin sulfate C). wikipedia.orgresearchgate.net

Glucuronic Acid (GlcA) Residues

Glucuronic acid (GlcA) is the second essential monosaccharide in the repeating disaccharide unit of chondroitin sulfate. wikipedia.orgfrontiersin.org It is a sugar acid derived from glucose, where the carbon-6 hydroxyl group is oxidized to a carboxylic acid. This carboxyl group, along with the sulfate groups, contributes to the highly anionic nature of the chondroitin sulfate polymer. mdpi.com

The GlcA residues are linked to the N-acetylgalactosamine (GalNAc) residues in the chondroitin sulfate chain. wikipedia.org While less common than the sulfation of GalNAc, GlcA residues can also be sulfated, typically at the carbon-2 (C2) position. researchgate.netnih.gov Furthermore, GlcA residues can undergo a significant structural modification known as epimerization. wikipedia.orgnih.gov

Iduronic Acid (IdoA) Residues in Dermatan Sulfate

A crucial aspect of chondroitin sulfate's structural diversity is the epimerization of some D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA). wikipedia.orgnih.gov This enzymatic conversion at the C-5 position of the uronic acid transforms the glycosaminoglycan into what is known as dermatan sulfate, previously referred to as chondroitin sulfate B. wikipedia.orgnih.gov The presence of IdoA introduces a greater degree of conformational flexibility to the polysaccharide chain compared to the more rigid structure imposed by GlcA. nih.govebi.ac.uk This increased flexibility allows for more specific interactions with a variety of proteins and other molecules. nih.gov

IdoA can be found in different arrangements within the chain: as isolated residues, in alternating sequences with GlcA, or in blocks of consecutive IdoA units. nih.govnih.gov The formation of IdoA is catalyzed by two enzymes, DS-epimerase 1 and DS-epimerase 2. nih.govnih.gov Like GlcA, IdoA can also be sulfated, most commonly at the C-2 position. wikipedia.org The combination of epimerization and sulfation patterns creates a wide array of unique structural domains within dermatan sulfate chains, enabling them to participate in a broad range of biological processes. nih.govnih.gov

Sulfation Patterns and Structural Heterogeneity

The sulfation of chondroitin sulfate chains is a critical post-translational modification that dramatically increases their structural complexity and functional capacity. wikipedia.orgnih.gov This process is not random; rather, it is a highly regulated enzymatic process that occurs in the Golgi apparatus. mdpi.com The degree and specific positioning of sulfate groups on the N-acetylgalactosamine (GalNAc) and uronic acid residues create a vast array of distinct chondroitin sulfate structures. wikipedia.orgmdpi.com This "sulfation code" is believed to encode the specific biological functions of the molecule. acs.org

The heterogeneity of sulfation patterns is a hallmark of chondroitin sulfate. arxiv.org Different tissues and even different developmental stages can exhibit unique sulfation profiles. frontiersin.org This variability allows chondroitin sulfate to interact with a wide range of proteins, including growth factors, cytokines, and cell adhesion molecules, thereby modulating numerous physiological and pathological processes. frontiersin.orgnih.gov

Position-Specific Sulfation of GalNAc Residues (C4 and C6)

The most prevalent sulfation modifications on chondroitin sulfate chains occur at the C4 and C6 hydroxyl positions of the N-acetylgalactosamine (GalNAc) residues. nih.govnih.gov These position-specific sulfations are carried out by distinct sulfotransferases. nih.gov

Chondroitin-4-sulfate (Chondroitin Sulfate A): Sulfation at the C4 position of GalNAc is catalyzed by chondroitin 4-O-sulfotransferases (C4STs). nih.govane.pl

Chondroitin-6-sulfate (Chondroitin Sulfate C): Sulfation at the C6 position of GalNAc is mediated by chondroitin 6-O-sulfotransferases (C6STs). nih.govane.pl

The ratio of 4-sulfated to 6-sulfated GalNAc residues can vary significantly depending on the source of the chondroitin sulfate. arxiv.org For instance, chondroitin sulfate from porcine trachea typically has a higher proportion of 4-sulfated units, while that from shark cartilage has a higher proportion of 6-sulfated units. arxiv.org Furthermore, some GalNAc residues can be di-sulfated at both the C4 and C6 positions, creating what is known as chondroitin sulfate E. nih.govresearchgate.net These specific sulfation patterns are crucial for determining the biological activity of the chondroitin sulfate chain. nih.gov

Sulfation of Uronic Acid Residues (C2 of GlcA/IdoA)

In addition to the sulfation of N-acetylgalactosamine (GalNAc) residues, the uronic acid components of chondroitin sulfate, both glucuronic acid (GlcA) and iduronic acid (IdoA), can also be sulfated. nih.govnih.gov This sulfation typically occurs at the C2 hydroxyl group of the uronic acid ring and is catalyzed by uronyl 2-O-sulfotransferase (UST). nih.govnih.gov

The addition of a sulfate group at this position creates disaccharide units known as chondroitin sulfate D when the sulfated uronic acid is adjacent to a 6-sulfated GalNAc. researchgate.netnih.gov The presence of 2-O-sulfated uronic acids, particularly in combination with other sulfation modifications, generates highly sulfated domains within the chondroitin sulfate chain. nih.gov These "oversulfated" regions are often critical for high-affinity binding to various proteins, including growth factors and neurotrophic factors, and play significant roles in processes such as neurite outgrowth and neuronal development. nih.govnih.gov The sulfation of IdoA at the C2 position is also a key feature of the glycosaminoglycan heparin. wikipedia.org

Monosulfated Disaccharides (e.g., CS-A, CS-C)

The most common modifications to the chondroitin sulfate backbone are monosulfations, primarily occurring at the N-acetylgalactosamine (GalNAc) residue. These give rise to distinct isomers with specific biological roles. researchgate.net

Chondroitin Sulfate A (CS-A) refers to the disaccharide unit where a single sulfate group is attached at the C-4 position of the GalNAc sugar (GlcA-GalNAc4S). frontiersin.orgresearchgate.net

Chondroitin Sulfate C (CS-C) is characterized by a sulfate group at the C-6 position of the GalNAc residue (GlcA-GalNAc6S). frontiersin.orgresearchgate.net

These two monosulfated forms are the most prevalent types of chondroitin sulfate found in terrestrial animals. nih.govmdpi.com The relative abundance and specific sequencing of CS-A and CS-C units along the polysaccharide chain can vary significantly between tissues and during developmental stages. This differential expression is functionally important; for instance, CS-A has been implicated in both pro- and anti-inflammatory activities, while CS-C is often associated with anti-inflammatory and neuroprotective effects. frontiersin.org The specific sulfation pattern dictates the chain's three-dimensional structure and charge distribution, influencing its interactions with growth factors, cytokines, and cell surface receptors. mdpi.comresearchgate.net For example, studies have shown that CS-A can interact with the malarial protein VAR2CSA, a key interaction in placental malaria. frontiersin.org

Disulfated Disaccharides (e.g., CS-D, CS-E)

Further sulfation of the disaccharide unit leads to the formation of disulfated structures, which are less common than monosulfated units but play critical roles in specific biological contexts, particularly in neuronal development and repair. nih.gov

Chondroitin Sulfate D (CS-D) contains two sulfate groups: one at the C-2 position of the glucuronic acid (GlcA) and another at the C-6 position of the GalNAc (GlcA2S-GalNAc6S). frontiersin.orgresearchgate.net

Chondroitin Sulfate E (CS-E) is also disulfated, with sulfate groups at both the C-4 and C-6 positions of the GalNAc residue (GlcA-GalNAc4S6S). frontiersin.orgresearchgate.net

These "oversulfated" disaccharides are found in higher proportions in marine species compared to terrestrial animals. nih.gov Functionally, they are potent modulators of cell behavior. Both CS-D and CS-E have been shown to promote neurite outgrowth, highlighting their potential role in nerve regeneration. frontiersin.org CS-D exhibits anti-inflammatory properties, while CS-E is involved in attracting extracellular growth factors and binding to negative axonal guidance molecules like semaphorins. frontiersin.orgnih.gov The presence of these highly charged motifs creates unique binding sites for signaling proteins, enabling them to exert powerful biological effects even when present in small quantities along the chondroitin sulfate chain. mdpi.comnih.gov

Trisulfated Disaccharides

Representing a higher level of complexity, trisulfated disaccharides are rare but structurally significant components of some chondroitin sulfate chains. mdpi.com These units contain three sulfate groups, such as the structure where the glucuronic acid is sulfated at the C-2 position and the N-acetylgalactosamine is sulfated at both the C-4 and C-6 positions (GlcA2S-GalNAc4S6S). frontiersin.org

The functional roles of these highly sulfated motifs are still being elucidated, but their high negative charge density suggests they are involved in very specific and high-affinity interactions with proteins. nih.gov The identification of trisulfated units, primarily in chondroitin sulfate from marine organisms, further expands the potential structural and functional diversity of these polysaccharides. mdpi.com The analysis of these rare structures is challenging but crucial for understanding the full spectrum of chondroitin sulfate's biological activities. nih.gov

"Sulfation Code" Concept in Chondroitin Sulfate Function

The vast structural heterogeneity of chondroitin sulfate has led to the "sulfation code" concept. nih.govacs.org This concept posits that the specific pattern and sequence of sulfated (and non-sulfated) disaccharides along the polysaccharide chain are not random but instead encode specific functional information, much like the sequence of nucleotides in DNA or amino acids in proteins. acs.orgnih.gov This "code" is "read" by various proteins, such as growth factors, cell adhesion molecules, and cytokines, which selectively bind to particular sulfation motifs. nih.govmdpi.com

This sequence-specific recognition determines the biological outcome of the interaction. acs.org For example, research has demonstrated that synthetic chondroitin sulfate oligosaccharides with precisely defined sulfation patterns exhibit distinct biological activities; only one specific pattern was found to stimulate nerve growth by binding to growth factors in the brain. acs.org This highlights that it is the precise three-dimensional presentation of sulfate groups, dictated by the underlying disaccharide sequence, that allows for specific protein binding and modulation of cellular activity. mdpi.comacs.org Deciphering this sulfation code is a key area of research, as it holds the potential to develop specific sulfated compounds for therapeutic purposes, such as promoting neuroregeneration or inhibiting tumor progression. acs.orgnih.gov

Chain Length and Polymerization Degree

The biological function of chondroitin sulfate is determined not only by its sulfation pattern but also by the length of the polysaccharide chain, also known as its degree of polymerization. frontiersin.orgrsc.org A single chondroitin sulfate chain can be composed of over 100 repeating disaccharide units, and this length can be highly variable. wikipedia.org

The process of chain elongation, or polymerization, is carried out by a group of enzymes called glycosyltransferases. plos.org Studies have identified several key enzymes, such as Chondroitin Sulfate Synthase-1 (CSS1) and Chondroitin Sulfate Synthase-2 (CSS2), which work together in a complex to build the polysaccharide chain. plos.org Research suggests a two-step polymerization process: an initial elongation from the protein core, followed by a further extension to create the full-length chain. CSS2 appears to be primarily involved in the extension phase, as its absence results in shorter CS chains. plos.org

Functionally, chain length is a critical determinant of activity. frontiersin.org For instance, in the context of inflammation, short oligosaccharide or disaccharide fragments of chondroitin sulfate tend to be pro-inflammatory, whereas the long, full-length polymer chains often exhibit anti-inflammatory effects. frontiersin.org Similarly, the ability of GAGs to bind to certain viruses and mediate their entry into host cells is dependent on a sufficient chain length to bridge interactions. biorxiv.org The degree of polymerization can also influence the physicochemical properties of tissues, such as the ability of cartilage to resist compression, and the mechanical properties of biomaterials engineered for tissue regeneration. rsc.orgnih.gov

Core Protein Influence on Chondroitin Sulfate Structure and Function

The type of core protein dictates the cellular or extracellular location of the CSPG and influences the number and nature of the attached CS chains. wikipedia.org Major CSPG families include the lecticans (e.g., Aggrecan, Versican), which are large extracellular matrix proteins, and smaller leucine-rich proteoglycans (e.g., Biglycan). frontiersin.orgnih.gov

Aggrecan , the major proteoglycan in cartilage, has a core protein with specific domains that bind to hyaluronan, forming massive aggregates that are essential for the tissue's ability to absorb compressive loads. nih.govjst.go.jp

Versican has a large core protein with multiple attachment sites for CS chains and domains that interact with other matrix molecules. frontiersin.org

Biglycan's core protein can directly interact with cell surface receptors like CD44, and its attached CS chains can enhance this interaction and are also implicated in binding lipoproteins. frontiersin.org

The core protein acts as a scaffold, organizing the CS chains in a specific spatial arrangement. This presentation is crucial for function, as the combined entity of the core protein and its GAG chains creates a unique molecular surface for interacting with other molecules. nih.gov Therefore, the biological activity of a CSPG is a composite of the functions of both the core protein and its associated chondroitin sulfate chains. nih.govmpg.de

Data Tables

Table 1: Common Chondroitin Sulfate Disaccharide Units

| Disaccharide Name | Abbreviation | Sulfation Pattern |

|---|---|---|

| Chondroitin 4-Sulfate | CS-A | One sulfate group at the C-4 position of GalNAc. researchgate.net |

| Chondroitin 6-Sulfate | CS-C | One sulfate group at the C-6 position of GalNAc. researchgate.net |

| Chondroitin Sulfate D | CS-D | One sulfate group at the C-2 of GlcA and one at the C-6 of GalNAc. frontiersin.org |

| Chondroitin Sulfate E | CS-E | Two sulfate groups at the C-4 and C-6 positions of GalNAc. frontiersin.org |

Table 2: Functional Roles of Chondroitin Sulfate Structural Features

| Structural Feature | Key Function(s) | References |

|---|---|---|

| Monosulfation (CS-A/CS-C) | Modulating inflammation, neuroprotection, protein binding. | frontiersin.org |

| Disulfation (CS-D/CS-E) | Promoting neurite outgrowth, binding growth factors and guidance molecules. | frontiersin.orgnih.gov |

| "Sulfation Code" | Encodes specific functional information for selective protein binding. | nih.govacs.orgnih.gov |

| Chain Length | Influences inflammatory response, physicochemical properties of tissues. | frontiersin.orgrsc.org |

Biosynthesis and Enzymatic Modification of Chondroitin Sulfate Chains

General Principles of Glycosaminoglycan Biosynthesis

Glycosaminoglycans (GAGs) are linear, negatively charged polysaccharides constructed from repeating disaccharide units. frontiersin.orgnih.govacs.org With the exception of hyaluronic acid, GAGs are covalently linked to core proteins to form proteoglycans. frontiersin.orgnih.gov The synthesis of these chains is not a template-driven process like protein or nucleic acid synthesis. acs.orgsigmaaldrich.com Instead, it relies on the sequential action of numerous specific enzymes, including glycosyltransferases, epimerases, and sulfotransferases, located in the endoplasmic reticulum and Golgi apparatus. researchgate.netnih.gov The specific enzymes present and their arrangement within the Golgi cisternae dictate the final structure of the GAG chain, leading to significant structural heterogeneity. sigmaaldrich.com The biosynthesis of chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and heparan sulfate initiates from a common tetrasaccharide linkage region attached to a serine residue on the core protein. semanticscholar.orgnih.govsigmaaldrich.com The pathway diverges based on the first sugar added after this linker, determining which type of GAG chain will be synthesized. sigmaaldrich.comwikipedia.org

Linkage Region Formation in Chondroitin Sulfate Proteoglycans

The synthesis of a chondroitin sulfate chain begins with the formation of a specific tetrasaccharide linkage region that connects the nascent GAG chain to the core protein. oup.comopenbiochemistryjournal.com This linker, with the structure GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser, is common to the biosynthesis of both chondroitin sulfate and heparan sulfate. oup.comsemanticscholar.orgsigmaaldrich.com The assembly of this structure is a highly regulated process involving the stepwise addition of monosaccharides from their respective UDP-sugar donors. jst.go.jpnih.gov

The initiation of the entire process is the transfer of a xylose (Xyl) residue from UDP-xylose to the hydroxyl group of a specific serine (Ser) residue within the core protein. frontiersin.orgsigmaaldrich.comopenbiochemistryjournal.com This crucial first step is catalyzed by the enzyme β-xylosyltransferase (XylT) and is considered the rate-limiting and committing step in proteoglycan biosynthesis. semanticscholar.orglu.seresearchgate.net The serine residues targeted for xylosylation are often found within a specific consensus sequence, commonly Ser-Gly-Xxx-Gly, which may be flanked by acidic amino acids. semanticscholar.orgnews-medical.net This reaction is thought to occur in the endoplasmic reticulum or early Golgi compartments. frontiersin.orgnih.gov

Following the initial xylosylation, the tetrasaccharide linker is elongated by the sequential action of three distinct glycosyltransferases. oup.comnih.govresearchgate.net

First Galactose Addition: Galactosyltransferase-I (GalT-I), encoded by the B4GALT7 gene, transfers a galactose (Gal) residue from UDP-galactose to the xylose, forming a Galβ1-4Xyl linkage. frontiersin.orgsigmaaldrich.com

Second Galactose Addition: Galactosyltransferase-II (GalT-II), also known as β1,3-galactosyltransferase 6 (B3GALT6), adds a second galactose residue, creating a Galβ1-3Gal linkage. sigmaaldrich.comane.pl

Glucuronic Acid Addition: Finally, Glucuronyltransferase-I (GlcAT-I), encoded by the B3GAT3 gene, completes the linker by adding a glucuronic acid (GlcA) residue, resulting in the full tetrasaccharide: GlcAβ1-3Galβ1-3Galβ1-4Xyl-O-Ser. researchgate.netsigmaaldrich.comane.pl

The completion of this linker region marks a critical branch point. The subsequent addition of an N-acetylgalactosamine (GalNAc) residue directs the chain toward chondroitin sulfate synthesis, whereas the addition of an N-acetylglucosamine (GlcNAc) residue would initiate heparan sulfate synthesis. oup.comjst.go.jp

Table 1: Enzymes Involved in Linkage Region Formation

| Step | Enzyme | Gene | Action |

|---|---|---|---|

| 1. Xylose Priming | β-Xylosyltransferase (XylT) | XYLT1, XYLT2 | Transfers Xylose to a Serine residue on the core protein. frontiersin.orgresearchgate.net |

| 2. Galactose I Addition | Galactosyltransferase-I (GalT-I) | B4GALT7 | Adds the first Galactose residue to Xylose. frontiersin.orgsigmaaldrich.com |

| 3. Galactose II Addition | Galactosyltransferase-II (GalT-II) | B3GALT6 | Adds the second Galactose residue to the first Galactose. sigmaaldrich.comane.pl |

| 4. Glucuronic Acid Addition | Glucuronyltransferase-I (GlcAT-I) | B3GAT3 | Adds Glucuronic Acid to the second Galactose, completing the linker. sigmaaldrich.comane.pl |

Chondroitin Chain Elongation

Once the tetrasaccharide linkage region is complete, the chondroitin polysaccharide chain is elongated by the alternating addition of GlcA and GalNAc residues. nih.govresearchgate.net This polymerization process is carried out by a set of specific glycosyltransferases that work in concert. ane.pl

The elongation of the chondroitin chain is primarily accomplished by enzymes with dual catalytic functions, known as Chondroitin Synthases (CHSY), and other related glycosyltransferases. nih.gov

Chondroitin N-acetylgalactosaminyltransferases (ChGn): The initiation of the chondroitin chain proper is catalyzed by the transfer of the first GalNAc residue to the glucuronic acid of the linker region. jst.go.jpresearchgate.net This reaction is performed by enzymes with N-acetylgalactosaminyltransferase-I (GalNAcT-I) activity, such as ChGn-1 and ChGn-2. ane.pl These enzymes can also possess N-acetylgalactosaminyltransferase-II (GalNAcT-II) activity, contributing to subsequent chain elongation. ane.pl

Chondroitin Synthases (CHSY): Mammals have several chondroitin synthases (e.g., CHSY1, CHSY3) that possess both β1,3-glucuronyltransferase-II (GlcAT-II) and β1,4-N-acetylgalactosaminyltransferase-II (GalNAcT-II) activities. nih.govbiorxiv.org These bifunctional enzymes are capable of adding both GlcA and GalNAc residues, which is essential for building the repeating disaccharide backbone of the chondroitin chain. nih.govgenome.jp

Chondroitin Polymerizing Factors (CHPF): Research has shown that chondroitin synthases require cooperation with other proteins to achieve efficient polymerization. nih.gov These are known as Chondroitin Polymerizing Factors (CHPF and CHPF2). nih.govnih.gov CHPF forms heterodimeric complexes with CHSY1 and CHSY3 (e.g., CHSY1-CHPF, CHSY3-CHPF), and these complexes are the functional units that carry out chain elongation. biorxiv.orgbiorxiv.org While CHSY enzymes are catalytically active, CHPF proteins appear to play a crucial stabilizing or regulatory role within the complex. nih.govbiorxiv.org

Table 2: Key Enzymes in Chondroitin Chain Elongation

| Enzyme/Factor | Gene(s) | Primary Function(s) |

|---|---|---|

| Chondroitin N-acetylgalactosaminyltransferase-1 (ChGn-1) | CSGALNACT1 | Initiation (GalNAcT-I activity) and elongation (GalNAcT-II activity). nih.govane.pl |

| Chondroitin Synthase-1 (CHSY1) | CHSY1 | Bifunctional glycosyltransferase (GlcAT-II and GalNAcT-II); forms complexes with CHPF/CHPF2. nih.govbiorxiv.orgbiorxiv.org |

| Chondroitin Synthase-3 (CHSY3) | CHSY3 | Bifunctional glycosyltransferase (GlcAT-II and GalNAcT-II); forms complexes with CHPF/CHPF2. nih.govbiorxiv.orgbiorxiv.org |

| Chondroitin Polymerizing Factor (CHPF) | CHPF | Forms essential complexes with CHSYs to enable polymerization; enhances glycosyltransferase activity. nih.govnih.govbiorxiv.org |

| Chondroitin Polymerizing Factor 2 (CHPF2) | CHPF2 | Forms complexes with CHSYs to enable polymerization. biorxiv.orgbiorxiv.org |

The polymerization of chondroitin occurs through the repeated, alternating transfer of monosaccharides from their high-energy UDP-sugar donors (UDP-GlcA and UDP-GalNAc) to the non-reducing end of the growing polysaccharide chain. nih.govucla.edu The enzyme complexes, such as CHSY3-CHPF, orchestrate this process. biorxiv.orgbiorxiv.org

Cryo-electron microscopy studies of the human CHSY3-CHPF complex have provided significant insights into the mechanism. biorxiv.orgbiorxiv.org It is proposed that chain elongation follows a non-processive, disruptive model. In this model, the CHSY enzyme adds one sugar unit (e.g., GlcA), then releases the elongated chain. The product must then dissociate and bind to the second catalytic site on the same enzyme (or another enzyme in the complex) for the addition of the next sugar (e.g., GalNAc). biorxiv.orgbiorxiv.org This cycle of binding, catalysis, and release is repeated to build the long polysaccharide backbone. biorxiv.org Studies on bacterial chondroitin polymerase also support a mechanism of single glycosyl transfers, where the enzyme binds only one type of UDP-sugar at a time, and the binding of one donor substrate regulates the subsequent binding of the other, ensuring the alternating sequence. nih.govucla.edu

Sulfation Processes and Enzymes

Sulfation is a key modification of the chondroitin sulfate chain, introducing negatively charged sulfate groups at specific positions on the N-acetylgalactosamine (GalNAc) and uronic acid residues. This process is not random; it is a highly regulated and specific series of reactions catalyzed by a family of enzymes known as sulfotransferases. The pattern of sulfation is critical in defining the biological activities of the chondroitin sulfate chain.

Role of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) as Sulfate Donor

The universal sulfate donor for all sulfation reactions within a cell, including that of chondroitin sulfate, is 3′-phosphoadenosine 5′-phosphosulfate (PAPS). nih.govjst.go.jpmdpi.comnih.govbohrium.comfrontiersin.org PAPS is synthesized in the cytoplasm and then transported into the lumen of the Golgi apparatus by specific transporter proteins. oup.com The availability of PAPS within the Golgi can be a rate-limiting factor for the sulfation of proteoglycans. oup.com For instance, reduced levels of PAPS lead to decreased sulfation, while its increased availability can enhance the sulfation of chondroitin sulfate proteoglycans under certain conditions. oup.com The transfer of the sulfate group from PAPS to the chondroitin backbone is catalyzed by specific sulfotransferases. frontiersin.orgmdpi.com

Chondroitin Sulfotransferases (e.g., C4ST, C6ST, Uronosyl 2-O-Sulfotransferase)

A variety of sulfotransferases are responsible for the specific sulfation patterns observed in chondroitin sulfate chains. These enzymes exhibit distinct specificities for the position and the monosaccharide they modify. jst.go.jpmdpi.comnih.gov

The main families of chondroitin sulfotransferases include:

Chondroitin 4-O-Sulfotransferases (C4STs): This family, including C4ST-1 and C4ST-2, catalyzes the transfer of a sulfate group to the 4-O-position of GalNAc residues. jst.go.jpfrontiersin.orgoup.com

Chondroitin 6-O-Sulfotransferases (C6STs): C6ST-1 and C6ST-2 are responsible for adding sulfate to the 6-O-position of GalNAc residues. jst.go.jpmdpi.comfrontiersin.org

Uronosyl 2-O-Sulfotransferase (UST): This enzyme transfers a sulfate group to the 2-O-position of uronic acid residues, which can be either glucuronic acid or iduronic acid. jst.go.jpfrontiersin.orgmdpi.comoup.com

Dermatan 4-O-Sulfotransferase 1 (D4ST-1): This enzyme specifically sulfates the GalNAc adjacent to an iduronic acid residue. nih.govoup.com

The sequential and coordinated action of these enzymes determines the final sulfation pattern of the chondroitin sulfate chain. nih.gov

Regulation of Sulfation Patterns by Enzyme Specificity and Cellular Location

The specific sulfation pattern of a chondroitin sulfate chain is not a random event but is tightly regulated by the expression levels, specificity, and subcellular localization of the various sulfotransferases. nih.govnih.govontosight.ai The arrangement of these enzymes within the subcompartments of the Golgi apparatus is thought to play a crucial role in dictating the final structure of the polysaccharide. mdpi.com

Research indicates that the expression of different sulfotransferase isoforms can vary depending on the tissue and developmental stage, leading to the production of chondroitin sulfate chains with distinct sulfation patterns and, consequently, different biological functions. nih.govfrontiersin.orgbiologists.com For example, the ratio of 4-O-sulfation to 6-O-sulfation changes during development. nih.gov This spatial and temporal regulation of sulfotransferase expression allows for the fine-tuning of chondroitin sulfate structure to meet specific physiological needs. nih.gov The synergistic activities of these enzymes enable the adaptive modification of chondroitin sulfate proteoglycans with diversely sulfated chains in the extracellular microenvironment. nih.gov

Epimerization of Glucuronic Acid to Iduronic Acid (Dermatan Sulfate Formation)

A critical modification in the biosynthesis of some chondroitin sulfate chains is the epimerization of D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) at the C-5 position. nih.govoup.commdpi.comoup.comnih.gov This conversion marks the formation of dermatan sulfate, a structurally distinct glycosaminoglycan with unique functional properties. mdpi.comnih.gov This process is not absolute, resulting in hybrid chains containing both GlcA and IdoA residues. mdpi.com

Dermatan Sulfate Epimerase Activity

The enzymatic conversion of GlcA to IdoA is carried out by dermatan sulfate epimerases (DS-epimerases). nih.govoup.comoup.comnih.gov Two such enzymes, DS-epimerase 1 and DS-epimerase 2, have been identified. nih.govoup.com These enzymes act on the already formed chondroitin polymer chain within the Golgi apparatus. nih.gov The activity of these epimerases is crucial for generating the IdoA-containing domains that characterize dermatan sulfate. oup.comnih.gov Interestingly, the action of DS-epimerase 1 is significantly facilitated by the concurrent 4-O-sulfation of the adjacent GalNAc residue by D4ST-1, indicating a close interplay between epimerization and sulfation. nih.gov

Impact of Epimerization on Structural and Functional Properties

The introduction of IdoA into the polysaccharide chain has a profound impact on its structural and functional properties. oup.com IdoA is conformationally more flexible than GlcA, which allows the dermatan sulfate chain to adopt a wider range of three-dimensional structures. nih.gov This increased flexibility is thought to facilitate interactions with a variety of proteins, including growth factors and cell surface receptors. nih.govlu.se

The presence of IdoA-rich domains, often in conjunction with specific sulfation patterns, creates binding sites for various biologically active molecules, thereby modulating processes such as cell signaling, adhesion, migration, and tissue repair. ontosight.ainih.govscispace.complos.org The regulation of epimerization, therefore, represents a key mechanism for controlling the biological functions of chondroitin/dermatan sulfate proteoglycans. lu.se

Post-translational Modifications of Chondroitin Sulfate Core Proteins

The biosynthesis of a functional chondroitin sulfate proteoglycan (CSPG) is a complex, multi-step process that occurs within the endoplasmic reticulum and Golgi apparatus. frontiersin.org Following the translation of the core protein, it undergoes extensive post-translational modifications to become a mature proteoglycan. semanticscholar.org These modifications include the addition of glycosaminoglycan (GAG) chains, such as chondroitin sulfate (CS) and keratan (B14152107) sulfate (KS), as well as N-linked and O-linked oligosaccharides. semanticscholar.orgclinisciences.comnih.gov The functional diversity of CSPGs is largely attributed to the structural variability of these attached GAG chains. jst.go.jp

The process begins with the synthesis of a specific tetrasaccharide linker region covalently attached to a serine residue within the core protein. nih.govmdpi.com This common linkage region, with the structure GlcAβ1-3Galβ1-3Galβ1-4Xylβ1, is assembled through the sequential action of specific glycosyltransferases. jst.go.jpnih.gov The synthesis is initiated by xylosyltransferase (XylT), which attaches a xylose (Xyl) residue to the serine. nih.gov This is followed by the stepwise addition of two galactose (Gal) residues by β1,4-galactosyltransferase I (GalT-I) and β1,3-galactosyltransferase II (GalT-II), and finally a glucuronic acid (GlcA) residue by β1,3-glucuronyltransferase I (GlcAT-I). jst.go.jp The addition of the first N-acetylgalactosamine (GalNAc) residue to this linker region is the rate-limiting step that commits the structure to CS chain synthesis. jst.go.jp

The elongation of the chondroitin chain proceeds with the alternate addition of GlcA and GalNAc residues, catalyzed by chondroitin sulfate synthase. nih.gov The remarkable structural diversity of the final CS chain is primarily achieved through subsequent enzymatic modifications, most notably sulfation. jst.go.jp This process is catalyzed by a family of sulfotransferases that transfer a sulfate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the GalNAc or GlcA residues. jst.go.jpnih.govbohrium.comane.pl The pattern of sulfation is critical for the biological function of the CSPG, influencing interactions with a variety of signaling molecules, growth factors, and other extracellular matrix components. nih.govbiologists.com

The major sulfation patterns involve the 4-O- and 6-O-positions of the GalNAc residues, created by chondroitin-4-O-sulfotransferases (C4STs) and chondroitin-6-O-sulfotransferases (C6STs), respectively. jst.go.jpnih.gov Further modifications can occur, leading to the formation of disulfated disaccharide units which contribute to the functional specificity of the proteoglycan. jst.go.jpacs.org For instance, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) can add a sulfate group to a previously 4-O-sulfated GalNAc, creating the "E" unit. ane.placs.org The precise arrangement of these sulfated structures along the polysaccharide chain creates specific binding sites that regulate numerous biological processes. biologists.com

The table below summarizes the key enzymes involved in the post-translational modification of chondroitin sulfate chains.

| Enzyme Family | Specific Enzyme | Function |

| Glycosyltransferases | Xylosyltransferase (XylT) | Initiates GAG chain synthesis by adding Xylose to a serine residue on the core protein. jst.go.jpnih.gov |

| β1,4-galactosyltransferase I (GalT-I) | Adds the first galactose residue to the linkage region. jst.go.jpnih.gov | |

| β1,3-galactosyltransferase II (GalT-II) | Adds the second galactose residue to the linkage region. jst.go.jpnih.gov | |

| β1,3-glucuronyltransferase I (GlcAT-I) | Adds glucuronic acid to complete the tetrasaccharide linker. jst.go.jpnih.gov | |

| Chondroitin N-acetylgalactosaminyltransferase-I (GalNAcT-I) | Adds the first GalNAc residue, initiating the chondroitin chain. jst.go.jp | |

| Chondroitin Sulfate Polymerase | Elongates the CS chain by alternately adding GlcA and GalNAc. nih.gov | |

| Sulfotransferases | Chondroitin 4-O-sulfotransferase (C4ST) | Transfers a sulfate group to the 4-O position of GalNAc residues. jst.go.jpnih.govnih.gov |

| Chondroitin 6-O-sulfotransferase (C6ST) | Transfers a sulfate group to the 6-O position of GalNAc residues. jst.go.jpnih.gov | |

| Uronosyl 2-O-sulfotransferase (UA2OST) | Transfers a sulfate group to the 2-O position of uronic acid residues. jst.go.jp | |

| N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) | Creates disulfated E-units by adding a 6-O-sulfate to a 4-O-sulfated GalNAc. jst.go.jpacs.org |

The sulfation pattern of chondroitin sulfate is not static and can vary with age, tissue location, and physiological or pathological conditions. nih.gov For example, studies on human articular cartilage have shown that the degree of 6-sulfation increases from birth to adulthood, and the sulfation pattern can differ between the upper and deeper layers of cartilage. nih.gov This dynamic regulation of post-translational modifications underscores their importance in adapting the function of chondroitin sulfate proteoglycans to specific biological contexts.

The table below details the different types of sulfated disaccharide units found in chondroitin sulfate chains, which arise from these post-translational modifications.

| Disaccharide Unit | Sulfation Pattern | Key Generating Enzyme(s) |

| O Unit | Unsulfated (GlcA-GalNAc) | - |

| A Unit | 4-O-sulfated GalNAc (GlcA-GalNAc(4S)) | Chondroitin 4-O-sulfotransferase (C4ST) jst.go.jp |

| C Unit | 6-O-sulfated GalNAc (GlcA-GalNAc(6S)) | Chondroitin 6-O-sulfotransferase (C6ST) jst.go.jp |

| D Unit | 2-O-sulfated GlcA and 6-O-sulfated GalNAc (GlcA(2S)-GalNAc(6S)) | Uronosyl 2-O-sulfotransferase (UA2OST), C6ST jst.go.jp |

| E Unit | 4-O-sulfated and 6-O-sulfated GalNAc (GlcA-GalNAc(4S,6S)) | C4ST, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) jst.go.jpacs.org |

Chondroitin Sulfate Catabolism and Degradation Pathways

Enzymatic Degradation of Chondroitin (B13769445) Sulfate (B86663)

The enzymatic breakdown of chondroitin sulfate is a highly specific process mediated by enzymes that recognize and cleave particular glycosidic bonds within the polysaccharide chain. nih.govfrontiersin.org These enzymes can be broadly categorized into lyases, which are primarily found in microorganisms, and hydrolases, which are characteristic of animal tissues. frontiersin.org

Glycosaminoglycan Lyases (Chondroitinases)

Chondroitinases are a class of enzymes that degrade chondroitin sulfate and other glycosaminoglycans (GAGs) through a β-elimination mechanism. nih.govresearchgate.net This reaction results in the formation of unsaturated oligosaccharides, which have a double bond between C-4 and C-5 of the uronic acid residue at the non-reducing end. frontiersin.org This feature allows for easy detection of the products by measuring absorbance at 232 nm. frontiersin.orgresearchgate.net Based on their substrate specificity, chondroitinases are classified into several types, including Chondroitinase AC, Chondroitinase B, and Chondroitinase ABC. frontiersin.orgnih.gov

Chondroitinase AC is an enzyme that specifically targets chondroitin sulfate A (chondroitin 4-sulfate) and chondroitin sulfate C (chondroitin 6-sulfate). mdpi.comsigmaaldrich.com It cleaves the (1→4) glycosidic linkages between N-acetylgalactosamine and D-glucuronic acid residues. sigmaaldrich.com However, it does not act on chondroitin sulfate B (dermatan sulfate), which contains L-iduronic acid instead of D-glucuronic acid. mdpi.comsigmaaldrich.com Chondroitinase AC has been isolated from various bacteria, including Flavobacterium heparinum and Arthrobacter aurescens. researchgate.netsigmaaldrich.com The enzyme's ability to specifically degrade certain CS isomers makes it a valuable tool in the structural analysis of glycosaminoglycans and in the preparation of low-molecular-weight chondroitin sulfate with potential therapeutic applications. researchgate.netrndsystems.com

Table 1: Substrate Specificity of Chondroitinase AC

| Substrate | Action | Reference |

|---|---|---|

| Chondroitin Sulfate A (CS-A) | Cleaves | mdpi.comsigmaaldrich.com |

| Chondroitin Sulfate C (CS-C) | Cleaves | mdpi.comsigmaaldrich.com |

| Chondroitin Sulfate B (Dermatan Sulfate) | No Action | mdpi.comsigmaaldrich.com |

| Hyaluronic Acid | Cleaves | researchgate.net |

Chondroitinase B is a more specific enzyme that exclusively degrades dermatan sulfate (chondroitin sulfate B). nih.gov It cleaves the β(1,4) linkage between N-acetylgalactosamine and L-iduronic acid residues. pdbj.org This enzyme has been isolated from bacteria such as Flavobacterium heparinum. researchgate.netmdpi.com The strict substrate specificity of Chondroitinase B makes it an essential tool for the structural analysis of dermatan sulfate and for distinguishing it from other chondroitin sulfate isomers. pdbj.org Research has shown that certain amino acid residues, such as Arg-364, play a crucial role in defining the substrate specificity of this enzyme. nih.gov

Table 2: Substrate Specificity of Chondroitinase B

| Substrate | Action | Reference |

|---|---|---|

| Dermatan Sulfate (CS-B) | Cleaves | nih.gov |

| Chondroitin Sulfate A (CS-A) | No Action | mdpi.com |

| Chondroitin Sulfate C (CS-C) | No Action | mdpi.com |

| Hyaluronic Acid | Negligible Action | mdpi.com |

Chondroitinase ABC exhibits the broadest substrate specificity among the chondroitinases. nih.gov It can degrade chondroitin sulfate A, C, and dermatan sulfate (B) by cleaving the (1→4) β-D-hexosaminyl to (1→3) β-D-glucuronosyl or (1→3) α-L-iduronosyl linkages. sigmaaldrich.comsigmaaldrich.com It can also slowly act on hyaluronic acid. sigmaaldrich.comsigmaaldrich.com This enzyme is commonly isolated from Proteus vulgaris. sigmaaldrich.comwikipedia.org Due to its wide range of activity, Chondroitinase ABC is extensively used in research to remove chondroitin sulfate proteoglycans (CSPGs) from the extracellular matrix, which is a key strategy in promoting nerve regeneration after spinal cord injury. wikipedia.orgnih.gov The commercially available form of Chondroitinase ABC is often a mixture of two enzymes, one with endolytic and the other with exolytic activity. frontiersin.org

Table 3: Substrate Specificity of Chondroitinase ABC

| Substrate | Action | Reference |

|---|---|---|

| Chondroitin Sulfate A (CS-A) | Cleaves | sigmaaldrich.comacs.org |

| Chondroitin Sulfate C (CS-C) | Cleaves | acs.org |

| Dermatan Sulfate (CS-B) | Cleaves | sigmaaldrich.comacs.org |

| Hyaluronic Acid | Slow Action | sigmaaldrich.comsigmaaldrich.com |

Lysosomal Enzymes (e.g., Hyaluronidase, Sulfatases)

In animals, the degradation of chondroitin sulfate primarily occurs within lysosomes, the cell's recycling centers. nih.govoup.com This process involves a series of enzymes, including endo-hydrolases and exo-enzymes such as sulfatases. nih.gov

Hyaluronidases , such as HYAL1 and HYAL2, are endo-β-N-acetylhexosaminidases that can hydrolyze the β-1,4-glycosidic bonds in both hyaluronic acid and chondroitin sulfate. frontiersin.orgnih.gov The degradation process is thought to begin with the breakdown of high-molecular-weight CS into smaller oligosaccharides by hyaluronidases. frontiersin.org Studies have shown that human hyaluronidase-1 (HYAL1) can depolymerize chondroitin 4-sulfate (CS-A) to a similar extent as hyaluronic acid. nih.gov Another hyaluronidase, HYAL4, has been identified as a chondroitin sulfate-specific hydrolase with minimal activity towards hyaluronic acid. nih.govmdpi.com

Following the initial breakdown by hyaluronidases, the resulting oligosaccharides are further degraded by the sequential action of exo-glycosidases and sulfatases from their non-reducing ends. nih.govoup.com These sulfatases, such as N-acetylgalactosamine-4-sulfatase (arylsulfatase B) and N-acetylgalactosamine-6-sulfatase, remove the sulfate groups from the N-acetylgalactosamine residues. frontiersin.orgresearchgate.net This desulfation is a critical step for the subsequent action of exoglycosidases like β-glucuronidase and β-hexosaminidase, which cleave off the terminal monosaccharide units. frontiersin.orgnih.gov

Biological Significance of Chondroitin Sulfate Degradation Products

The degradation of chondroitin sulfate is not merely a disposal mechanism but also a process that generates biologically active fragments. nih.gov Low-molecular-weight chondroitin sulfate (LMWCS) and oligosaccharides produced during enzymatic degradation have been shown to possess various biological activities that are often more potent or readily bioavailable than the parent polymer. mdpi.commdpi.com

Research has indicated that LMWCS can exhibit a range of beneficial properties, including:

Anti-inflammatory effects : CS degradation products can modulate inflammatory responses. nih.govresearchgate.net

Neuroprotective properties : The enzymatic degradation of CSPGs in the central nervous system can promote axon regeneration and reduce neuronal apoptosis signaling after injury. nih.govfrontiersin.org

Antioxidant activity : Certain 4-sulfated LMWCS polysaccharides have demonstrated antioxidant capabilities. mdpi.com

Modulation of cell signaling : The breakdown of CS chains can alter various signaling pathways involved in cell development, differentiation, and adhesion. nih.govfrontiersin.org

Regulation of gut microbiota : The degradation of CS can influence the composition and metabolism of the gut microbiota. nih.govresearchgate.net

The specific biological activities of these degradation products are often dependent on their size and sulfation patterns, highlighting the importance of controlled enzymatic degradation in generating fragments with desired therapeutic properties. nih.gov

Molecular Interactions and Mechanistic Roles of Chondroitin Sulfate

Chondroitin (B13769445) sulfate (B86663) (CS), a linear anionic polysaccharide, is a major component of the extracellular matrix (ECM) and cell surfaces. It is typically attached to core proteins to form proteoglycans. Through its interactions with a diverse array of proteins, chondroitin sulfate plays a pivotal role in numerous physiological and pathological processes, including cell adhesion, proliferation, tissue development, and inflammation. frontiersin.org The specificity of these interactions is largely dictated by the sulfation pattern and the length of the CS chains. frontiersin.org

Interactions with Growth Factors (e.g., FGF, HGF, PTN)

Chondroitin sulfate proteoglycans (CSPGs) are crucial regulators of growth factor signaling. The interaction between CS chains and various growth factors can modulate their stability, diffusion, and receptor binding, thereby influencing cellular responses.

Fibroblast Growth Factors (FGFs): The interaction between chondroitin sulfate and fibroblast growth factors, particularly FGF-2 (basic FGF), is well-documented. nih.govnih.gov Highly sulfated forms of CS, such as CS-E, have been shown to bind to FGFs with high affinity. nih.gov This interaction is believed to be essential for the mitogenic activity of FGF-2 in certain cell types, like human metastatic melanoma cells. nih.gov The sulfation pattern of CS is a key determinant of binding affinity; for example, 2-O-sulfation is important for binding to FGF-2. nih.gov Studies have shown that both chondroitin/dermatan sulfate-containing proteoglycans can participate in the FGF-2-induced mitogenic response in melanoma cells. nih.gov Furthermore, research on CS/DS from brittlestars, which is exceptionally highly sulfated, demonstrated its ability to bind to FGF-2 and promote FGF-stimulated cell signaling. oup.com

Hepatocyte Growth Factor (HGF): The dermatan sulfate (DS) chain of the proteoglycan endocan, which is expressed in the capillaries of tumor tissues, can bind to and activate hepatocyte growth factor (HGF). This interaction promotes tumor cell movement and proliferation. frontiersin.org Surface plasmon resonance (SPR) studies have also shown that relatively low-sulfated CS-A, DS, and CS-C can bind with significant affinity to HGF. nih.gov

Pleiotrophin (B1180697) (PTN): Pleiotrophin is a neurotrophic factor involved in embryonic central nervous system (CNS) development. nih.govproquest.com Chondroitin sulfate, particularly the highly sulfated CS-E, is a natural ligand for PTN. nih.govmdpi.com The interaction between CS and PTN is crucial for modulating its activity. For instance, CS-C has been shown to inhibit the binding of pleiotrophin to its receptor, which in turn reduces PTN-induced neuronal migration. nih.gov NMR studies have confirmed that a synthetic CS-E tetrasaccharide is a minimal binding sequence sufficient for full interaction with PTN. mdpi.com The introduction of lipophilic substituents into synthetic CS models can improve the binding strength to PTN. nih.gov

| Growth Factor | Interacting Chondroitin Sulfate Type(s) | Key Findings |

| Fibroblast Growth Factor (FGF-2) | Highly sulfated CS (e.g., CS-E) | Essential for FGF-2's mitogenic activity in melanoma cells. nih.gov 2-O-sulfation is important for binding. nih.gov |

| Hepatocyte Growth Factor (HGF) | Dermatan Sulfate (DS), CS-A, CS-C | The DS chain of endocan activates HGF, promoting tumor cell motility. frontiersin.org Lower sulfated CS also binds with significant affinity. nih.gov |

| Pleiotrophin (PTN) | Highly sulfated CS (e.g., CS-E), CS-C | CS-E is a natural ligand. nih.govmdpi.com CS-C can inhibit PTN's interaction with its receptor. nih.gov A tetrasaccharide of CS-E is the minimal binding unit. mdpi.com |

Binding to Cytokines and Morphogens

Chondroitin sulfate chains interact with a variety of cytokines and morphogens, thereby modulating inflammatory responses and developmental processes. nih.govnih.gov These interactions are often dependent on the specific sulfation patterns of the CS chains. frontiersin.org

In the context of tumor biology, the proteoglycan versican, which has CS chains, can induce the secretion of inflammatory factors by macrophages by activating the TLR2:TL6 complex, thereby altering the tumor's inflammatory microenvironment and promoting metastasis. frontiersin.org

| Cytokine/Morphogen | Interacting Chondroitin Sulfate Type(s) | Key Findings |

| Monokine-induced by interferon-γ (MIG) | CS-A, CS-C, DS, CS-D, CS-E | Binds with significant affinity, with higher affinity for more sulfated forms. nih.gov |

| Stromal cell-derived factor-1β (SDF-1β) | CS-A, CS-C, DS, CS-D, CS-E | Binds with significant affinity, with higher affinity for more sulfated forms. nih.gov |

Interaction with Cell Surface Receptors (e.g., CD44, L- and P-selectins, Toll-like receptors)

Chondroitin sulfate proteoglycans on the cell surface and in the extracellular matrix interact with various cell surface receptors, mediating cell adhesion, migration, and signaling.

CD44: CD44 is a major cell surface receptor for chondroitin sulfate. nih.govnih.govoup.com The interaction is dependent on the CS side chains of proteoglycans like aggrecan and serglycin. nih.govoup.com This binding can mediate cell adhesion and trigger the oligomerization of CD44 molecules, which may lead to intracellular signaling. nih.govoup.com The CD44-CS interaction is also involved in leukocyte rolling on vascular endothelial cells under physiological flow conditions. nih.gov Furthermore, degraded forms of CS-E, particularly low-molecular-weight fragments, can enhance the proteolytic cleavage of CD44 from tumor cells and promote CD44-dependent tumor cell motility. aacrjournals.orgglycoforum.gr.jp

L- and P-selectins: Chondroitin sulfate on the surface of tumor cells, such as breast cancer cells, can interact with P-selectin on endothelial cells and activated platelets. This interaction is thought to promote the spread of tumor cells. frontiersin.org

Toll-like receptors (TLRs): Chondroitin sulfate proteoglycans can promote inflammatory responses by binding to immune receptors like Toll-like receptors. frontiersin.org For example, the proteoglycan versican can activate the TLR2:TL6 complex on macrophages, leading to the secretion of inflammatory factors that can promote tumor metastasis. frontiersin.org

| Cell Surface Receptor | Interacting Chondroitin Sulfate Type(s) | Key Findings |

| CD44 | CS-A, CS-C, CS-E (degraded forms) | Mediates cell adhesion and leukocyte rolling. nih.govnih.gov Degraded CS-E enhances CD44 cleavage and tumor cell motility. aacrjournals.orgglycoforum.gr.jp |

| P-selectin | Chondroitin Sulfate on tumor cells | Promotes the spread of tumor cells by interacting with P-selectin on endothelial cells and platelets. frontiersin.org |

| Toll-like receptors (TLR2:TL6) | Chondroitin Sulfate (on Versican) | Activates macrophages to secrete inflammatory factors, promoting tumor metastasis. frontiersin.org |

Modulation of Adhesion Molecules

Chondroitin sulfate plays a significant role in modulating cell adhesion, a process fundamental to tumor cell invasion and metastasis. nih.gov This modulation occurs through interactions with various adhesion receptors and extracellular matrix components. The interaction of CS with cell surface proteoglycans can influence cytoskeletal organization and activate signal transduction pathways that lead to changes in cell adhesion and migration. nih.gov

One of the key mechanisms by which CS modulates adhesion is through its interaction with CD44. glycoforum.gr.jp This interaction can trigger the cleavage of CD44, which is implicated in tumor progression. glycoforum.gr.jp Additionally, CSPGs can interact with integrins, another important family of adhesion receptors. nih.gov For example, CSPGs have been shown to be involved in α4β1 integrin-mediated melanoma cell adhesion. scilit.com

Association with Fibrillary Glycoproteins (e.g., Laminin, Fibronectin, Tenascin, Collagen)

Chondroitin sulfate proteoglycans are integral components of the extracellular matrix, where they interact with various fibrillary glycoproteins to maintain tissue structure and regulate cellular behavior.

Laminin: Chondroitin sulfate proteoglycans are involved in cellular adhesion to laminin. nih.gov Studies have identified a 90/100-kDa laminin-binding CSPG in cells that adhere to laminin. nih.gov The inhibitory effects of CSPGs on the migration and differentiation of certain cell types, such as oligodendrocyte precursor cells, can be counteracted by laminin, suggesting an interactive role between these two molecules. nih.gov

Fibronectin: Chondroitin sulfate interacts with fibronectin, and this interaction is crucial for extracellular matrix organization and cell adhesion. nih.govnih.govtib.eu The binding of CS to fibronectin can be modulated by the molecular context of fibronectin. nih.govtib.eu The presence of a CS chain on certain isoforms of CD44 allows it to bind to fibronectin. mdpi.com Tenascin-R-linked CS glycosaminoglycans are also involved in the interaction with the heparin-binding sites of fibronectin. nih.gov

Tenascin: Chondroitin sulfate proteoglycans interact with tenascin, another large extracellular matrix glycoprotein (B1211001). nih.gov In the central nervous system, tenascin-R expresses CS glycosaminoglycans (C-6S and C-4S) that partially contribute to the interaction between tenascin-R and tenascin-C. nih.gov In wounded brain tissue, the expression of both CSPG and tenascin is upregulated, and CSPG may be responsible for increased dopamine (B1211576) cell attachment, while tenascin may simultaneously support cell attachment and inhibit neurite growth. nih.gov

Collagen: The interaction between chondroitin sulfate and collagen is primarily electrostatic and is significant under physiological conditions. nih.gov This binding increases with decreasing pH and ionic strength. nih.gov Both type I and type II collagen fibrils can bind to CS A, B, and C, with variations in the amount of CS bound depending on the collagen type and CS isomer. acs.org This interaction can influence the structure of collagen fibrils, with all three CS preparations causing collagen I and II fibrils to become thinner. acs.org There are at least three binding sites for chondroitin 4-sulphate on each collagen molecule. core.ac.uk

| Fibrillary Glycoprotein | Key Findings on Interaction with Chondroitin Sulfate |

| Laminin | A 90/100-kDa CSPG is involved in cell adhesion to laminin. nih.gov Laminin can counteract the inhibitory effects of CSPGs on cell migration and differentiation. nih.gov |

| Fibronectin | CS binds to specific domains in fibronectin, an interaction important for ECM organization. nih.govnih.govtib.eu CS on CD44 can mediate binding to fibronectin. mdpi.com |

| Tenascin | CS on tenascin-R interacts with tenascin-C. nih.gov CSPG and tenascin are co-expressed in wounded brain tissue and influence neuronal attachment and neurite outgrowth. nih.gov |

| Collagen | The interaction is electrostatic and influences collagen fibril structure. nih.govacs.org There are multiple binding sites for CS on each collagen molecule. core.ac.uk |

Influence of Sulfation Pattern and Chain Length on Binding Specificity

The biological functions of chondroitin sulfate are intricately linked to the structural diversity of its chains, particularly the sulfation pattern and chain length. frontiersin.org These structural features determine the specificity and affinity of CS interactions with various proteins.

Chain Length: A minimum chain length is often required for effective binding of CS to its protein partners. frontiersin.org For example, studies on the interaction between pleiotrophin and CS-E have shown that a synthetic tetrasaccharide represents the minimum binding sequence. mdpi.com The length of the CS chain is also a critical factor in the interaction between CSPGs and low-density lipoproteins (LDL), which is relevant in the context of atherosclerosis. frontiersin.org

The intricate interplay between sulfation patterns and chain length allows for a high degree of specificity in CS-protein interactions, enabling chondroitin sulfate to regulate a wide array of biological processes in a highly controlled manner.

Role in Extracellular Matrix (ECM) Organization and Dynamics

Chondroitin sulfate is a principal orchestrator of ECM architecture and function. Its presence and structural characteristics are vital for the assembly, structural integrity, and dynamic remodeling of the matrix, particularly in load-bearing tissues like articular cartilage.

A primary role of chondroitin sulfate in the ECM is its incorporation into massive supramolecular complexes known as proteoglycan aggregates. Chondroitin sulfate chains are covalently attached to a core protein, most notably aggrecan, to form a proteoglycan monomer. nih.gov Aggrecan is the most abundant proteoglycan by weight in articular cartilage. researchgate.net

These aggrecan monomers then non-covalently associate with a long, central filament of hyaluronic acid. researchgate.netnih.gov This interaction is stabilized by a separate link protein, which connects the aggrecan core protein to the hyaluronic acid backbone. nih.gov A single hyaluronic acid molecule can bind over 100 aggrecan molecules, forming an aggregate with a molecular mass that can reach into the hundreds of megadaltons. researchgate.net These large aggregates are immobilized within the collagen fiber network of the ECM. nih.gov The high concentration of negatively charged chondroitin sulfate chains on these aggregates draws a significant amount of water into the tissue through osmosis, creating a swelling pressure that is essential for the cartilage's ability to resist compression. nih.govdntb.gov.ua

| Component | Role in Aggregate Formation | Key Interaction |

| Chondroitin Sulfate | Forms the glycosaminoglycan chains on the aggrecan core protein, providing high negative charge density. | Covalently bonded to aggrecan core protein. |

| Aggrecan | The core proteoglycan to which chondroitin sulfate chains are attached. | Non-covalently binds to hyaluronic acid. |

| Hyaluronic Acid | Forms the central backbone of the entire aggregate. | Binds multiple aggrecan molecules. |

| Link Protein | Stabilizes the connection between aggrecan and hyaluronic acid. | Binds to both aggrecan and hyaluronic acid. |

The structural integrity of connective tissues, especially cartilage, is heavily dependent on chondroitin sulfate. The proteoglycan aggregates, rich in chondroitin sulfate, are entrapped within a meshwork of collagen fibers. dntb.gov.ua This arrangement creates a tissue that is both flexible and tough. nih.gov The anionic nature of chondroitin sulfate chains generates a high osmotic swelling pressure by attracting and retaining water, which inflates the collagen network. dntb.gov.uanih.gov This hydration is crucial for providing cartilage with its gel-like properties and its capacity to withstand compressive forces, acting as a shock absorber in joints. nih.gov

The ECM is not a static structure but a dynamic environment that undergoes constant remodeling, a process involving the synthesis, degradation, and reassembly of its components. zpd.dknih.gov Chondroitin sulfate is an active participant in regulating these processes. It can influence the activity of enzymes responsible for ECM degradation, notably matrix metalloproteinases (MMPs) and aggrecanases (a disintegrin and metalloproteinase with thrombospondin motifs, or ADAMTS). nih.gov These enzymes are responsible for the breakdown of key ECM components like aggrecan and collagen. zpd.dk

Chondroitin sulfate has been shown to inhibit the activity of these cartilage-degrading enzymes, thereby protecting the matrix from excessive breakdown. nih.govpatsnap.com This regulation is critical for maintaining tissue homeostasis and is particularly relevant in pathological conditions where ECM degradation is heightened. zpd.dk Furthermore, by interacting with various growth factors and cytokines sequestered within the matrix, chondroitin sulfate can modulate their release and activity, thereby influencing the behavior of resident cells (like chondrocytes) that are responsible for synthesizing new ECM components. nih.govnih.gov

Modulation of Cellular Signaling Pathways

Beyond its structural roles, chondroitin sulfate actively modulates intracellular signaling pathways that govern inflammation and cellular stress responses. It exerts significant anti-inflammatory and anti-oxidant effects by interfering with key signaling molecules and transcription factors.

A central mechanism for the anti-inflammatory action of chondroitin sulfate is its ability to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. researchgate.netzpd.dk NF-κB is a critical transcription factor that, upon activation by pro-inflammatory stimuli like interleukin-1β (IL-1β) or tumor necrosis factor-alpha (TNF-α), translocates to the nucleus and promotes the transcription of numerous genes involved in the inflammatory response. nih.govmdpi.com These include genes for pro-inflammatory cytokines, chemokines, and degradative enzymes like MMPs. mdpi.com

Research has demonstrated that chondroitin sulfate can reduce the activation and nuclear translocation of NF-κB in chondrocytes and other cell types. nih.govnih.govtcsurg.orgnih.gov This inhibition leads to a downstream reduction in the synthesis of inflammatory mediators. zpd.dknih.gov

Chondroitin sulfate also modulates the mitogen-activated protein kinase (MAPK) pathways, which are upstream regulators of inflammatory responses. Specifically, it has been shown to diminish the phosphorylation of p38 MAPK and extracellular signal-regulated kinase 1/2 (Erk1/2) in IL-1β-stimulated chondrocytes. nih.gov The p38 MAPK pathway is known to be involved in the expression of pro-inflammatory cytokines and the apoptosis of chondrocytes. nih.govresearchgate.net By inhibiting these kinases, chondroitin sulfate effectively dampens the cellular inflammatory cascade at multiple levels. nih.govnih.gov

| Pathway | Key Molecule(s) | Effect of Chondroitin Sulfate | Downstream Consequence |

| NF-κB Pathway | NF-κB (p50/p65) | Inhibits nuclear translocation. nih.govnih.gov | Decreased synthesis of pro-inflammatory cytokines (IL-1β, TNF-α) and degradative enzymes (MMPs, COX-2). researchgate.netnih.gov |

| MAPK Pathway | p38 MAPK, Erk1/2 | Reduces phosphorylation (activation). nih.gov | Attenuation of inflammatory and apoptotic signals. |

Chondroitin sulfate also contributes to cellular protection by activating anti-oxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under conditions of oxidative stress, Nrf2 activation leads to the production of enzymes like heme oxygenase-1 (HO-1) that combat reactive oxygen species (ROS). dovepress.com Studies have shown that chondroitin sulfate can up-regulate Nrf2 expression, thereby enhancing the cell's endogenous antioxidant capacity and protecting against oxidative damage. nih.govnih.gov The Nrf2 pathway is functionally antagonistic to the pro-inflammatory NF-κB pathway. nih.govnih.gov

Furthermore, chondroitin sulfate has been shown to influence the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism. nih.govjscholaronline.org Certain studies indicate that chondroitin sulfate can inhibit the PI3K/Akt/NF-κB signaling axis, leading to a reduction in MMP expression. nih.gov Conversely, other research has demonstrated that a specific type of chondroitin sulfate (CSB, or dermatan sulfate) can stimulate B-cell proliferation by increasing the phosphorylation of Akt and activating Protein Kinase C (PKC). nih.gov This suggests that the effect of chondroitin sulfate on the PI3K/Akt pathway may be cell-type and context-dependent, playing a role in both protective and proliferative responses. The antioxidant properties of chondroitin sulfate are also attributed to its ability to chelate metal ions like Fe2+ and Cu2+, which prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction. researchgate.netresearchgate.net

Regulation of Matrix Metalloproteinase (MMP) Activity

Chondroitin sulfate has been shown to modulate the activity of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation and remodeling of the extracellular matrix (ECM). e-century.uswikipedia.org An imbalance between MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is a key factor in tissue remodeling processes. nih.gov

In the context of osteoarthritis, a condition characterized by cartilage degradation, chondroitin sulfate has demonstrated a regulatory effect on MMP expression. e-century.uswikipedia.org Pro-inflammatory cytokines, which are upregulated in osteoarthritis, typically increase MMP activity, leading to the breakdown of essential cartilage components like collagen and proteoglycans. e-century.us Studies have shown that chondroitin sulfate can counteract these effects. For instance, in an animal model of osteoarthritis, administration of chondroitin sulfate led to a significant downregulation of MMP-2, MMP-3, MMP-9, and MMP-13 levels in both serum and cartilage tissue. e-century.us Concurrently, it upregulated the expression of TIMP-1, thereby helping to restore the balance between ECM degradation and synthesis. e-century.us

The mechanism of action appears to involve the inhibition of signaling pathways that promote MMP expression. Research on human chondrocytes has indicated that chondroitin sulfate can suppress the expression and activity of MMP-2 and MMP-9 by inhibiting the PI3K/Akt/NF-κB signaling pathway. nih.gov Furthermore, in human fibroblast cultures subjected to oxidative stress, purified human plasma chondroitin-4-sulfate was found to restore the MMP/TIMP homeostasis by reducing the expression and protein activities of MMP-1, MMP-2, and MMP-9. nih.gov

The interaction between chondroitin sulfate and MMPs is also relevant in other physiological and pathological processes, such as corneal wound healing. nih.gov Both MMPs and chondroitin sulfate are present in human tear fluid and are involved in the remodeling of the corneal extracellular matrix after procedures like laser in situ keratomileusis (LASIK). nih.gov

Table 1: Effect of Chondroitin Sulfate on MMP and TIMP Expression in an Osteoarthritis Animal Model

| Molecule | Effect on Protein Level | Effect on mRNA Level |

| MMP-2 | Decreased by 27% | Decreased by 29% |

| MMP-3 | Decreased by 19% | Decreased by 15% |

| MMP-9 | Decreased by 40% | Decreased by 29% |

| MMP-13 | Decreased by 15% | Decreased by 17% |

| TIMP-1 | Increased by 24% | Increased by 28% |

Data adapted from a study on an osteoarthritis animal model treated with 900 mg/kg of chondroitin sulfate. e-century.us

Impact on Wnt Signaling Pathways

Chondroitin sulfate has been identified as a modulator of the Wnt signaling pathways, which are crucial for a wide range of developmental processes and adult tissue homeostasis. nih.govfrontiersin.org The Wnt pathway can be broadly divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.

Exogenous chondroitin sulfate-E (CS-E) has been shown to act as an inhibitor of the canonical Wnt/β-catenin signaling pathway. nih.gov In NIH3T3 fibroblasts, CS-E was found to decrease Wnt3a-induced signaling by negatively regulating the activation of the LRP6 receptor. nih.gov Interestingly, this inhibitory effect was selective, affecting the induction but not the repression of Wnt3a target genes. nih.gov This suggests that chondroitin sulfate can create specific functional thresholds in Wnt/β-catenin signaling, allowing for the selective inhibition of certain biological outcomes while preserving others. nih.gov

In contrast, the role of chondroitin sulfatases, enzymes that modify chondroitin sulfate chains, suggests an indirect activation of Wnt signaling. nih.gov For instance, the silencing of N-acetylgalactosamine-4-sulfatase (ARSB) or the overexpression of galactosamine-N-acetyl-6-sulfatase (GALNS) in prostate stem cells led to an increase in Wnt/β-catenin signaling. nih.gov This was achieved by reducing the expression of the Wnt signaling inhibitor Dickkopf 3 (DKK3) through epigenetic mechanisms involving increased DNA methyltransferase activity and methylation of the DKK3 promoter. nih.gov

Furthermore, chondroitin sulfate E has been implicated in enhancing the invasive activity of certain breast cancer cells through non-canonical Wnt signaling. frontiersin.org In MDA-MB-231 cells, which express high levels of the receptor tyrosine kinase-like orphan receptor 1 (ROR1), a receptor for non-canonical Wnt ligands, CS-E was found to increase invasive activity. frontiersin.org

Influence on β-Catenin Production

Chondroitin sulfate directly influences the production and localization of β-catenin, a key downstream effector of the canonical Wnt signaling pathway. In human chondrocytes, treatment with chondroitin sulfate has been shown to increase the expression of β-catenin. nih.gov This increase in β-catenin is a critical factor in chondroitin sulfate-induced cell proliferation. nih.gov The use of a β-catenin inhibitor was found to block the proliferative effects of chondroitin sulfate, confirming the central role of β-catenin in this process. nih.gov

In the context of cancer cell invasion, chondroitin sulfates have been demonstrated to enhance the invasion of basal-like breast cancer cells by modulating N-cadherin/β-catenin signaling. nih.gov Chondroitin sulfates interact with and induce the proteolytic cleavage of N-cadherin, resulting in a C-terminal intracellular fragment that complexes with β-catenin. nih.gov This cleavage event leads to increased levels of cytoplasmic and nuclear β-catenin. nih.gov The nuclear accumulation of β-catenin subsequently induces the expression of target genes, such as matrix metalloproteinase 9 (MMP9), which promotes the invasive potential of the cells. nih.gov

The effect of chondroitin sulfate E (CS-E) on β-catenin-dependent transcription has been observed in BT-549 breast cancer cells, where it increased TCF reporter activities in a dose-dependent manner, indicating an upregulation of β-catenin-mediated gene expression. nih.gov However, in other cell lines like MDA-MB-231, CS-E did not have the same effect on β-catenin-dependent transcription, suggesting that the influence of chondroitin sulfate on β-catenin can be cell-type specific. frontiersin.org

Table 2: Influence of Chondroitin Sulfate on β-Catenin and Related Processes

| Cell Type | Effect of Chondroitin Sulfate | Downstream Consequence |

| Human Chondrocytes (chon-001) | Increased β-catenin expression | Induced cell proliferation |

| Basal-like Breast Cancer Cells (BT-549) | Increased cytoplasmic and nuclear β-catenin levels | Enhanced cell invasion, induced MMP9 gene expression |

This table summarizes the findings from studies on the effect of chondroitin sulfate on β-catenin in different cell types. nih.govnih.gov

Chondroitin Sulfate as a Regulator of Cell Behavior

Cell Adhesion and Migration

Chondroitin sulfate proteoglycans (CSPGs), located on the cell surface, play a significant role in modulating cell adhesion and migration, particularly in the context of tumor cell invasion and metastasis. nih.gov The dynamic changes in adhesion and migration are critical for the progression of cancer. nih.gov Cell surface CSPGs can influence cytoskeletal organization and activate signal transduction pathways that lead to changes in gene expression related to cell motility. nih.gov

The structure of chondroitin sulfate, specifically the position of sulfate groups, can have differential effects on cell adhesion. For example, chondroitin 6-sulfate has been shown to increase the adhesion of rabbit palate fibroblasts in a dose-dependent manner, whereas chondroitin 4-sulfate resulted in decreased cell adhesion. researchgate.net

In the context of wound healing, chondroitin sulfate is involved in fibroblast cell migration, which is essential for wound closure. researchgate.net Studies have demonstrated that chondroitin sulfate can regulate cell migration in vitro. researchgate.net Furthermore, chondroitin sulfate has been shown to induce the migration of human chondrocytes. nih.gov This effect is mediated, at least in part, by the induction of intracellular reactive oxygen species (ROS), as treatment with an antioxidant was found to block chondroitin sulfate-induced cell migration. nih.gov

However, in the central nervous system, CSPGs can act as a barrier to cell migration. spandidos-publications.com They have been shown to inhibit the migration of oligodendrocyte precursor cells (OPCs), which are important for nerve repair. spandidos-publications.com

Cell Proliferation and Differentiation

Chondroitin sulfate exhibits diverse effects on cell proliferation and differentiation, which are often dependent on the specific structure of the chondroitin sulfate molecule, its concentration, and the cell type. nih.govfrontiersin.org